molecular formula C17H18O2 B12307875 Ethyl 2-(biphenyl-2-yl)propanoate

Ethyl 2-(biphenyl-2-yl)propanoate

Cat. No.: B12307875
M. Wt: 254.32 g/mol
InChI Key: NUIOXERBYLGSDB-UHFFFAOYSA-N
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Description

Ethyl 2-([11’-biphenyl]-2-yl)propanoate is an ester compound characterized by the presence of a biphenyl group attached to a propanoate ester. Esters are organic compounds derived from carboxylic acids and alcohols, and they are known for their pleasant odors and widespread occurrence in nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-([11’-biphenyl]-2-yl)propanoate can be synthesized through the esterification reaction between 2-([11’-biphenyl]-2-yl)propanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-([11’-biphenyl]-2-yl)propanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Biological Activity

Ethyl 2-(biphenyl-2-yl)propanoate is an organic compound with significant potential in medicinal chemistry due to its unique biphenyl structure. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and examines relevant research findings.

  • Molecular Formula : C17H18O2
  • Molecular Weight : 254.32 g/mol
  • Structure : The compound features a biphenyl group, which consists of two phenyl rings connected by a single bond, contributing to its distinct chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various microorganisms, including bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus fumigatus .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity Level
Escherichia coliSignificant
Staphylococcus aureusSignificant
Pseudomonas aeruginosaModerate
Candida albicansSignificant
Aspergillus fumigatusModerate

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. The compound's mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes, which are key players in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is thought to be mediated through its hydrolysis in biological systems, leading to the release of 2-(biphenyl-2-yl)propanoic acid. This metabolite may interact with various molecular targets, including enzymes and receptors involved in inflammation and microbial defense .

Research Findings

Several studies have explored the structure-activity relationship (SAR) of biphenyl derivatives, indicating that modifications to the biphenyl structure can enhance biological activity. For example, researchers have found that introducing electron-withdrawing groups can increase the potency of related compounds against specific targets .

Case Studies

  • Study on Antimicrobial Efficacy : A series of derivatives based on biphenyl structures were synthesized and tested for antimicrobial activity. This compound showed promising results against multiple bacterial strains, highlighting its potential as a lead compound for further development .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that compounds with similar biphenyl structures could inhibit the production of inflammatory mediators in vitro, suggesting a pathway for therapeutic applications in diseases characterized by chronic inflammation .

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl 2-(2-phenylphenyl)propanoate

InChI

InChI=1S/C17H18O2/c1-3-19-17(18)13(2)15-11-7-8-12-16(15)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3

InChI Key

NUIOXERBYLGSDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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